Acetic acid, 2-hydroxy-, carboxymethyl ester
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Overview
Description
Acetic acid, 2-hydroxy-, carboxymethyl ester, also known as glycolic acid impurity 1 salt, is an organic compound with the molecular formula C4H6O5 and a molecular weight of 134.09 g/mol . This compound is characterized by its colorless to light yellow liquid appearance and its solubility in water and many organic solvents . It is commonly used as an intermediate in organic synthesis due to its hydroxyl and ester functional groups .
Mechanism of Action
Mode of Action
2-(2-hydroxyacetyl)oxyacetic Acid is a hydrolyzing agent used in the acylation reaction . It interacts with its targets by participating in the acylation process, which involves the transfer of an acyl group to a molecule .
Biochemical Pathways
Given its role as a hydrolyzing agent in acylation reactions, it may influence pathways involving acyl group transfer .
Result of Action
The compound can be used to produce an acylation product that contains an acetyl group, which can be obtained by dehydration of the glycolic acid ester . The resulting product will have a high yield and a polymeric structure . The major products are fatty acids with chloride substituents on the hydrocarbon chain .
Action Environment
The action, efficacy, and stability of 2-(2-hydroxyacetyl)oxyacetic Acid can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in aqueous environments .
Preparation Methods
Acetic acid, 2-hydroxy-, carboxymethyl ester is typically synthesized through the reaction of glycolaldehyde and formic acid . The reaction conditions involve the use of a catalyst and controlled temperature to ensure the formation of the desired ester. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, 2-hydroxy-, carboxymethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for biochemical studies and the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to acetic acid, 2-hydroxy-, carboxymethyl ester include:
Lactic acid: Another hydroxy acid with similar properties but different applications.
Glycolic acid: A related compound with a hydroxyl group and a carboxylic acid group, used in skincare and other applications.
Malic acid: Contains two carboxyl groups and a hydroxyl group, used in food and beverage industries.
The uniqueness of this compound lies in its specific combination of functional groups, making it a versatile intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2-(2-hydroxyacetyl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-1-4(8)9-2-3(6)7/h5H,1-2H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCQHRWCDWJIEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30450-85-2 |
Source
|
Record name | 2-[(2-hydroxyacetyl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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